Cas no 438464-05-2 (3-(2-methoxyphenoxy)methylbenzohydrazide)

3-(2-Methoxyphenoxy)methylbenzohydrazide is a specialized hydrazide derivative with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring a methoxyphenoxy methyl group linked to a benzohydrazide core, offers versatility as a building block for the development of bioactive compounds. The compound’s hydrazide functionality enables reactivity with carbonyl groups, making it useful for the synthesis of hydrazones and other heterocyclic frameworks. Its methoxy-substituted aromatic moiety may enhance solubility and influence electronic properties, facilitating tailored modifications. This product is suitable for researchers exploring novel pharmacophores or intermediates in medicinal chemistry. Proper handling and storage under inert conditions are recommended to maintain stability.
3-(2-methoxyphenoxy)methylbenzohydrazide structure
438464-05-2 structure
Product name:3-(2-methoxyphenoxy)methylbenzohydrazide
CAS No:438464-05-2
MF:C15H16N2O3
MW:272.299143791199
MDL:MFCD02253874
CID:3057694
PubChem ID:844049

3-(2-methoxyphenoxy)methylbenzohydrazide Chemical and Physical Properties

Names and Identifiers

    • 3-((2-Methoxyphenoxy)methyl)benzohydrazide
    • 3-(2-methoxyphenoxy)methylbenzohydrazide
    • 3-(2-Methoxy-phenoxymethyl)-benzoic acid hydrazide
    • STK298520
    • Oprea1_315199
    • 3-[(2-methoxyphenoxy)methyl]benzohydrazide
    • EN300-227783
    • AK-968/41925112
    • 3-(2-METHOXYPHENOXYMETHYL)BENZOHYDRAZIDE
    • BBL037946
    • CS-0303241
    • AKOS000304325
    • 438464-05-2
    • MDL: MFCD02253874
    • Inchi: InChI=1S/C15H16N2O3/c1-19-13-7-2-3-8-14(13)20-10-11-5-4-6-12(9-11)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18)
    • InChI Key: ROPNICPGKBBHHD-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC=C1OCC2=CC(C(NN)=O)=CC=C2

Computed Properties

  • Exact Mass: 272.11609238Da
  • Monoisotopic Mass: 272.11609238Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.6Ų
  • XLogP3: 1.9

3-(2-methoxyphenoxy)methylbenzohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB497937-250 mg
3-[(2-Methoxyphenoxy)methyl]benzohydrazide
438464-05-2
250MG
€198.50 2022-03-24
Enamine
EN300-227783-5.0g
3-[(2-methoxyphenoxy)methyl]benzohydrazide
438464-05-2 95%
5.0g
$701.0 2024-06-20
abcr
AB497937-500 mg
3-[(2-Methoxyphenoxy)methyl]benzohydrazide
438464-05-2
500MG
€264.80 2022-03-24
Fluorochem
026869-1g
3-(2-Methoxy-phenoxymethyl)-benzoic acid hydrazide
438464-05-2
1g
£210.00 2022-03-01
abcr
AB497937-1 g
3-[(2-Methoxyphenoxy)methyl]benzohydrazide
438464-05-2
1g
€309.00 2022-03-24
A2B Chem LLC
AV76420-10mg
3-((2-Methoxyphenoxy)methyl)benzohydrazide
438464-05-2 95%
10mg
$225.00 2024-04-20
Crysdot LLC
CD12071735-1g
3-((2-Methoxyphenoxy)methyl)benzohydrazide
438464-05-2 97%
1g
$583 2024-07-24
Enamine
EN300-227783-2.5g
3-[(2-methoxyphenoxy)methyl]benzohydrazide
438464-05-2 95%
2.5g
$474.0 2024-06-20
Enamine
EN300-227783-10.0g
3-[(2-methoxyphenoxy)methyl]benzohydrazide
438464-05-2 95%
10.0g
$1040.0 2024-06-20
Enamine
EN300-227783-0.05g
3-[(2-methoxyphenoxy)methyl]benzohydrazide
438464-05-2 95%
0.05g
$39.0 2024-06-20

3-(2-methoxyphenoxy)methylbenzohydrazide Related Literature

Additional information on 3-(2-methoxyphenoxy)methylbenzohydrazide

Comprehensive Introduction to 3-(2-methoxyphenoxy)methylbenzohydrazide (CAS No. 438464-05-2)

3-(2-methoxyphenoxy)methylbenzohydrazide (CAS No. 438464-05-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, characterized by its benzohydrazide core and methoxyphenoxy substituent, exhibits potential applications in drug development, particularly in targeting enzyme inhibition and signal transduction pathways. Its molecular formula, C15H16N2O3, reflects a balance of hydrophobicity and hydrogen-bonding capacity, making it a candidate for bioactive molecule design.

Recent studies highlight the growing interest in hydrazide derivatives like 3-(2-methoxyphenoxy)methylbenzohydrazide for their role in antioxidant and anti-inflammatory applications. Researchers are exploring its interactions with proteins such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in chronic disease management. This aligns with current trends in precision medicine, where tailored molecular interventions are sought after. The compound's methoxy group further enhances its metabolic stability, a key consideration in drug bioavailability optimization.

From a synthetic chemistry perspective, CAS No. 438464-05-2 is often synthesized via multistep organic reactions, including condensation and etherification. Its purity and yield are influenced by factors like solvent choice (e.g., polar aprotic solvents) and catalyst selection (e.g., palladium-based systems). Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to validate its structure, addressing the demand for high-purity intermediates in pharmaceutical manufacturing.

The compound's relevance extends to computational chemistry, where molecular docking simulations predict its binding affinity to biological targets. This intersects with the rising popularity of AI-driven drug discovery, as platforms like AlphaFold and Schrödinger Suite leverage such data. Users frequently search for terms like "hydrazide-based drug candidates" or "small molecule therapeutics," reflecting broader industry interests. Notably, 3-(2-methoxyphenoxy)methylbenzohydrazide is also discussed in forums focused on neurodegenerative disease research, given its potential to modulate oxidative stress pathways.

In industrial contexts, 438464-05-2 is cataloged by suppliers as a research-grade chemical, emphasizing its non-clinical use. Safety data sheets (SDS) recommend standard lab precautions, aligning with occupational health guidelines. Environmental concerns related to green chemistry have spurred investigations into sustainable synthesis routes for such compounds, resonating with searches for "eco-friendly chemical synthesis."

Future directions for 3-(2-methoxyphenoxy)methylbenzohydrazide may include structure-activity relationship (SAR) studies to refine its therapeutic profile. Collaborative efforts between academia and biotech firms could accelerate its translation into preclinical trials, a topic frequently queried in pharma SEO trends. As regulatory frameworks evolve, compliance with REACH and FDA guidelines will remain pivotal for its commercial viability.

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(CAS:438464-05-2)3-(2-methoxyphenoxy)methylbenzohydrazide
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